molecular formula C17H23N5OS B2528462 N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1795442-97-5

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2528462
CAS No.: 1795442-97-5
M. Wt: 345.47
InChI Key: KGNUQVGBTGSJSY-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 3. The carboxamide nitrogen is further functionalized with a cyclopentyl group and a (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl substituent.

Properties

IUPAC Name

N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-11-16(24-20-18-11)17(23)22(14-5-3-4-6-14)10-13-9-15(12-7-8-12)21(2)19-13/h9,12,14H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNUQVGBTGSJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(CC2=NN(C(=C2)C3CC3)C)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural motifs, including a thiadiazole ring and a pyrazole moiety, which may contribute to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N4O3SC_{22}H_{30}N_{4}O_{3}S, with a molecular weight of approximately 430.6 g/mol. Its structure includes:

  • Thiadiazole : A five-membered ring containing two nitrogen atoms and three carbon atoms.
  • Pyrazole : A five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
  • Cyclopentyl and Cyclopropyl Groups : These aliphatic groups enhance the lipophilicity and biological activity of the compound.

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate various biological pathways, leading to therapeutic effects. Detailed studies on binding affinity, selectivity, and downstream signaling pathways are essential for understanding its mechanism of action .

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Antiviral Activity :
    • The compound has been identified as a non-nucleoside reverse transcriptase (RT) inhibitor, demonstrating inhibitory activity against HIV-1 .
  • Antimicrobial Properties :
    • Thiadiazole-linked pyrazole derivatives have shown significant antibacterial, antifungal, and antiprotozoal activities. For instance, certain derivatives have demonstrated effective inhibition against various microbial strains .
  • Anti-inflammatory Effects :
    • Compounds in this class have been noted for their anti-inflammatory properties, potentially useful in treating conditions like arthritis .
  • Analgesic and Antidepressant Activities :
    • Some derivatives have exhibited analgesic effects in animal models and antidepressant-like activities in behavioral assays .

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole and pyrazole derivatives:

StudyActivityFindings
Study 1AntiviralDemonstrated IC50 values indicating effective inhibition of HIV replication .
Study 2AntimicrobialShowed MIC values lower than standard antibiotics against Gram-positive and Gram-negative bacteria .
Study 3Anti-inflammatoryIn vivo models indicated significant reduction in inflammatory markers .
Study 4AnalgesicBehavioral tests revealed reduced pain responses comparable to established analgesics .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazoles, including compounds similar to N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may exert its anticancer effects by modulating specific biological targets such as enzymes or receptors involved in tumor growth. For instance, it has been observed to inhibit c-Met phosphorylation, which is crucial for cancer cell signaling pathways .
  • In vitro Studies : In laboratory settings, compounds with similar structures have demonstrated cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values indicating effective growth inhibition .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. In silico docking studies suggest that it may inhibit enzymes such as lipoxygenase, which plays a role in inflammatory processes . This property could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Thiadiazole Derivatives in Cancer Research

A study evaluated a series of thiadiazole derivatives for their anticancer activity against human breast carcinoma cell lines. Among these, certain derivatives showed IC50 values comparable to standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer drugs .

CompoundCell LineIC50 (µM)
51amMCF-718.17
51amPC-322.12

Case Study 2: Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship of thiadiazoles revealed that modifications at specific positions of the thiadiazole ring significantly influenced biological activity. For instance, compounds with cyclopropyl substitutions demonstrated enhanced potency against c-Met mutants .

Comparison with Similar Compounds

Core Heterocyclic Modifications

The 1,2,3-thiadiazole moiety is a common feature in several analogs. For example:

  • N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide () replaces the cyclopentyl group with a cyclobutyl ring, likely altering steric bulk and lipophilicity.
  • N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide () introduces a thiophene-substituted pyrazole, enhancing aromatic interactions compared to the cyclopropyl-pyrazole in the target compound.

Key Structural Differences:

Compound Substituents on Thiadiazole/Pyrazole Molecular Weight
Target Compound Cyclopentyl, cyclopropyl-pyrazole Not provided
N-(5-Cyclobutyl-...) () Cyclobutyl Not provided
Thiophene-pyrazole analog () Thiophene, ethyl linker 359.5

Physical Properties

Melting points (mp) and spectroscopic data for analogs provide benchmarks:

Compound () mp Range (°C) Key NMR Signals (δ, CDCl₃)
3a (phenyl substituents) 133–135 8.12 (s, 1H), 2.66 (s, 3H)
3d (4-fluorophenyl) 181–183 7.51–7.21 (m, 9H), 2.66 (s, 3H)
3e (4-chlorophenyl) 172–174 7.61–7.43 (m, 9H), 2.65 (s, 3H)

The target compound’s cyclopentyl and cyclopropyl groups may lower mp compared to aryl-substituted analogs due to reduced crystallinity.

Functional Group Impact on Properties

Cycloalkyl vs. Aryl Substituents

  • Cyclopentyl/Cyclopropyl : These aliphatic groups may enhance metabolic stability compared to aryl groups (e.g., 3a–3e in ) but reduce π-π stacking interactions critical for target binding .

Thiadiazole vs. Pyrazole Cores

While the target compound uses a 1,2,3-thiadiazole, and highlight pyrazole-thiadiazole hybrids. The thiadiazole’s electron-deficient nature may improve electrophilic reactivity compared to pyrazole-centric analogs .

Crystallographic and Analytical Techniques

Structural elucidation of analogs relies on:

  • NMR/MS : Used extensively in and for confirming purity and substituent identity.
  • SHELX Software : Programs like SHELXL () enable precise crystallographic refinement, applicable to the target compound’s structural analysis.

Q & A

Q. What are the key synthetic strategies for preparing N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

Methodological Answer: The synthesis involves multi-step organic reactions, typically including:

Cyclocondensation : Formation of the thiadiazole core via reaction of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .

Alkylation : Introduction of the cyclopentyl and cyclopropyl groups using alkyl halides or Mitsunobu reactions .

Coupling Reactions : Amide bond formation between the thiadiazole-carboxylic acid and the pyrazole-methylamine derivative, often mediated by coupling agents like EDC/HOBt .

Step Key Conditions Purpose
CyclocondensationAcidic pH, reflux in ethanolThiadiazole ring formation
AlkylationK₂CO₃, DMF, 60–80°CIntroduction of cyclopropyl/cyclopentyl groups
Amide CouplingEDC, HOBt, room temperatureCarboxamide bond formation

Critical Considerations : Monitor reaction progress via TLC and optimize solvent polarity to minimize side products .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is required:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the cyclopropyl group shows distinct multiplet splitting (~δ 1.0–2.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~445) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement. The thiadiazole and pyrazole rings exhibit planar geometry with bond angles deviating <2° from ideal values .
Technique Key Insights Challenges
NMRConfirms functional groups and connectivitySignal overlap in crowded regions
X-ray CrystallographyDefinitive 3D structureRequires high-quality single crystals

Advanced Research Questions

Q. How can competing side reactions during synthesis be minimized?

Methodological Answer: Competing reactions (e.g., over-alkylation or hydrolysis) are mitigated by:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce nucleophilic side reactions .
  • Temperature Control : Lower temperatures (0–5°C) during sensitive steps like amide coupling to prevent racemization .
  • Catalyst Selection : Transition metal catalysts (e.g., Pd(OAc)₂) for regioselective cyclopropane functionalization .

Example : In the alkylation step, maintaining pH >10 with K₂CO₃ suppresses thiadiazole ring opening .

Q. How can conflicting structural data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer: Discrepancies arise from dynamic effects (e.g., conformational flexibility in NMR vs. static X-ray structures):

Variable Temperature NMR : Identify rotamers by observing signal coalescence at elevated temperatures .

DFT Calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to validate proposed conformers .

SHELXL Refinement : Use anisotropic displacement parameters to model disorder in crystallographic data .

Case Study : A cyclopropyl group may exhibit pseudo-symmetry in XRD, requiring TWINABS for twinned data correction .

Q. What strategies integrate computational and experimental approaches to study bioactivity?

Methodological Answer:

Molecular Docking : Screen against targets (e.g., kinases) using AutoDock Vina. The thiadiazole moiety shows affinity for ATP-binding pockets due to H-bonding with backbone amides .

MD Simulations : Assess binding stability (>50 ns trajectories) to prioritize synthesis targets .

In Vitro Validation : Use kinase inhibition assays (e.g., ADP-Glo™) to correlate docking scores with IC₅₀ values .

Approach Outcome Limitations
DockingPredict binding modesLimited accuracy for flexible ligands
MD SimulationsEvaluate conformational stabilityComputationally intensive

Q. How is SHELXL employed to address crystallographic challenges (e.g., twinning)?

Methodological Answer: For problematic crystals:

Twinning Detection : Use PLATON to identify twin laws and refine with TWINABS .

Anisotropic Refinement : Model disorder with SHELXL’s PART instruction to assign partial occupancies .

Hydrogen Bonding Analysis : Compare geometric parameters (e.g., D–H···A angles) with similar thiadiazole derivatives to validate packing .

Example : Twinning in the cyclopentyl group was resolved with a twin matrix of (-1 0 0 / 0 -1 0 / 0 0 -1) and Rfactor <5% .

Q. What are the challenges in evaluating biological activity, and how are they addressed?

Methodological Answer:

Solubility Issues : Use co-solvents (e.g., DMSO:PBS mixtures) to maintain compound stability in cellular assays .

Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., cyclopropane ring oxidation) .

Target Selectivity : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .

Data Interpretation : Conflicting IC₅₀ values across assays may arise from assay-specific buffer conditions, requiring normalization to controls .

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